1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a cyclopropyl group and a ketone functional group on a dimethylpropan backbone
Preparation Methods
The synthesis of 1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Dimethylpropan Backbone: The final step involves the attachment of the dimethylpropan backbone through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced with other substituents using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include alcohols, carboxylic acids, and substituted piperidines.
Scientific Research Applications
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain receptors. Additionally, the ketone functional group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
1-(4-Cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds such as:
1-(4-Methylpiperidin-1-yl)-2,2-dimethylpropan-1-one: This compound has a methyl group instead of a cyclopropyl group, which may affect its binding affinity and selectivity.
1-(4-Phenylpiperidin-1-yl)-2,2-dimethylpropan-1-one: The presence of a phenyl group can significantly alter the compound’s chemical properties and interactions with biological targets.
1-(4-Cyclohexylpiperidin-1-yl)-2,2-dimethylpropan-1-one: The larger cyclohexyl group may impact the compound’s steric interactions and overall stability.
The uniqueness of this compound lies in its balance of steric and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)12(15)14-8-6-11(7-9-14)10-4-5-10/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHQNUXPFYSKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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